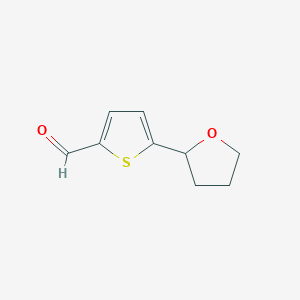

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h3-4,6,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCQMJKSEIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical identity, proposed synthesis methodologies, and its prospective applications, particularly in the realm of drug discovery. By examining the structure-activity relationships of analogous compounds, we will explore the rationale behind its design and its potential as a scaffold for novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of innovative chemical entities.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

The confluence of a thiophene ring and a tetrahydrofuran moiety in 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde presents a unique chemical architecture. Thiophene and its derivatives are well-established pharmacophores, integral to a wide array of FDA-approved drugs due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The thiophene ring is often utilized as a bioisosteric replacement for a phenyl ring, offering modulated physicochemical properties and metabolic stability.[1] The tetrahydrofuran motif is also prevalent in numerous natural products and pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles.[3] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular frameworks.

This guide will provide a detailed examination of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, from its fundamental properties to its potential as a key intermediate in the synthesis of novel compounds with therapeutic promise.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 915919-80-1 | PubChem |

| Molecular Formula | C₉H₁₀O₂S | PubChem |

| Molecular Weight | 182.24 g/mol | PubChem[4] |

| Appearance | Liquid | Chem-Impex |

| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | PubChem[4] |

| Canonical SMILES | C1CC(OC1)C2=CC=C(S2)C=O | PubChem[4] |

| InChI Key | MGOHCQMJKSEIMM-UHFFFAOYSA-N | PubChem[4] |

This data is compiled from publicly available chemical databases and supplier information.

Proposed Synthesis Methodology

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed by forming the C-C bond between the thiophene and tetrahydrofuran rings. This can be achieved by coupling a suitably functionalized thiophene with a functionalized tetrahydrofuran.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Suzuki-Miyaura Coupling Protocol

This proposed protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and a tetrahydrofuran-2-ylboronic acid derivative.

Materials:

-

5-bromothiophene-2-carbaldehyde

-

Tetrahydrofuran-2-ylboronic acid pinacol ester

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium(0) catalyst (0.02-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.

-

Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Excess Boronic Ester: Using a slight excess of the boronic ester helps to drive the reaction to completion.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde make it an attractive starting point for the synthesis of novel drug candidates. The thiophene core is a known pharmacophore in a variety of therapeutic areas.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde are not available, we can infer potential trends from related thiophene-2-carboxamide derivatives. For instance, the presence of electron-donating groups on the thiophene ring can enhance antioxidant and antibacterial activities.[7] The tetrahydrofuran moiety, with its potential for hydrogen bonding and its defined stereochemistry, can significantly influence the binding affinity and selectivity of a molecule for its biological target.

Potential Therapeutic Targets

Thiophene derivatives have demonstrated a broad range of pharmacological activities, suggesting that compounds derived from 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde could be investigated for:

-

Anticancer Activity: Many thiophene-containing compounds exhibit potent anticancer properties.[1]

-

Antimicrobial Activity: The thiophene nucleus is a key component of several antibacterial and antifungal agents.[8][9]

-

Anti-inflammatory Effects: Thiophene derivatives have been explored for their anti-inflammatory potential.[2]

The aldehyde functionality of the title compound allows for its facile conversion into various other functional groups, such as imines, oximes, and hydrazones, which are common in biologically active molecules.

Caption: Workflow for drug discovery applications.

Analytical Characterization

The structural elucidation and purity assessment of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the thiophene and tetrahydrofuran rings and the presence of the aldehyde group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of the aldehyde carbonyl group would be indicated by a characteristic strong absorption band in the IR spectrum.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess the purity of the synthesized compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not publicly available, a risk assessment should be conducted based on the known hazards of its constituent functional groups: thiophene aldehydes and tetrahydrofuran.

-

Thiophene Aldehydes: These compounds are often classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed.[10]

-

Tetrahydrofuran: This is a flammable liquid and can form explosive peroxides upon storage. It is also an irritant.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.

-

Given the tetrahydrofuran moiety, it is prudent to test for the presence of peroxides before use, especially if the compound has been stored for an extended period.

Conclusion

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a promising and versatile building block for synthetic and medicinal chemists. Its unique combination of a thiophene core, a tetrahydrofuran substituent, and a reactive aldehyde group provides a rich platform for the development of novel compounds with potential applications in drug discovery and materials science. While further research is needed to fully elucidate its synthetic pathways and biological activities, the information presented in this guide provides a solid foundation for future investigations into this intriguing molecule.

References

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

-

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. [Link]

-

Thiophene-2-carboxaldehyde. Wikipedia. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]

-

THIOPHENE AND ITS DERIVATIVES. Semantic Scholar. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Center for Biotechnology Information. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. PubMed. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. ResearchGate. [Link]

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Center for Biotechnology Information. [Link]

-

Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Thieme. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its fundamental properties, plausible synthetic routes, detailed characterization methodologies, and its potential as a scaffold for creating novel chemical entities.

Introduction: A Scaffold of Privileged Heterocycles

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (Compound 1 ) is a bifunctional organic molecule that merges two "privileged" heterocyclic scaffolds: thiophene and tetrahydrofuran (THF). The thiophene ring is a five-membered aromatic heterocycle containing sulfur, recognized for its bioisosteric relationship to the benzene ring and its prevalence in numerous FDA-approved drugs.[1][2] Its electron-rich nature and versatile reactivity make it a cornerstone in the design of bioactive agents.[1]

Simultaneously, the tetrahydrofuran ring is a saturated five-membered oxygen-containing heterocycle. The THF moiety, particularly as a P2 ligand, has been instrumental in the design of potent HIV protease inhibitors, where its oxygen atom can form critical hydrogen bonds within enzyme active sites.[3] The fusion of these two key motifs with a reactive aldehyde functional group creates a versatile platform for synthesizing a diverse array of complex molecules for applications ranging from pharmaceuticals to advanced organic materials like conductive polymers.[4]

Physicochemical and Structural Properties

The fundamental properties of Compound 1 are critical for planning its use in synthesis and for its characterization. The data, primarily computed and aggregated by PubChem, provides a solid foundation for laboratory work.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [5] |

| Molecular Weight | 182.24 g/mol | [5] |

| Exact Mass | 182.04015073 Da | [5] |

| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | [5] |

| CAS Number | 915919-80-1 | [4] |

| Appearance | Liquid | [4] |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Storage Conditions | 0-8°C | [4] |

Synthesis and Purification Strategy

While multiple synthetic routes could be envisioned, a highly effective and modular method for preparing substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields, tolerance of various functional groups, and commercially available starting materials.[6] The proposed synthesis below leverages this strategy to couple a thiophene core with a tetrahydrofuran moiety.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 5-bromothiophene-2-carbaldehyde with 2-(tributylstannyl)tetrahydrofuran (or a boronic acid/ester equivalent). The choice of a Stille coupling (using an organostannane) or Suzuki coupling (using an organoboron) depends on precursor availability, but the underlying principle and workflow are similar.

Core Rationale: The Suzuki-Miyaura reaction is chosen for its reliability in forming C-C bonds between sp²-hybridized carbons, such as those on aromatic rings. The aldehyde group is generally stable under these conditions, making it an ideal method for this target.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/H₂O/EtOH (2:1.5:1), followed by an aqueous solution of a base, such as Na₂CO₃ (2.0 eq).[7] Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to 120°C under a nitrogen atmosphere. The reaction can be efficiently performed using a microwave reactor for shorter reaction times (e.g., 20-30 minutes) or conventional heating for several hours (4-12 h).[6][7]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine. The washing steps remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure liquid product.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard, with predicted results based on the known molecular structure and data from analogous compounds.[6]

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Thiophene (H3, H4): Two doublets, δ ≈ 7.0-7.8 ppm. - THF (CH linked to Thiophene): Triplet, δ ≈ 5.0-5.3 ppm. - THF (CH₂ protons): Multiplets, δ ≈ 1.8-2.5 ppm and 3.9-4.2 ppm (for O-CH₂). |

| ¹³C NMR | - Aldehyde (C=O): δ ≈ 180-185 ppm. - Thiophene (Aromatic C): δ ≈ 125-155 ppm. - THF (Carbons): δ ≈ 25-35 ppm (for C3, C4), δ ≈ 68-72 ppm (for O-CH₂), δ ≈ 75-80 ppm (for CH linked to thiophene). |

| FT-IR | - Strong C=O stretch (aldehyde): ~1660-1680 cm⁻¹.[8] - C-H stretch (aromatic/aliphatic): ~2850-3100 cm⁻¹. - C-O-C stretch (ether): ~1050-1150 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): m/z ≈ 182.04 (for high resolution). |

Reactivity and Applications in Drug Development

The true value of Compound 1 lies in its potential as a versatile synthetic intermediate. The aldehyde group is a gateway to a vast number of chemical transformations, while the heterocyclic core provides a robust scaffold for interaction with biological targets.

Key Chemical Transformations

The aldehyde functionality can be readily transformed into other functional groups, allowing for the generation of diverse compound libraries:

-

Oxidation: Conversion to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. The resulting thiophene-2-carboxylic acid is a valuable synthon itself.[9]

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Condensation Reactions: Formation of imines (Schiff bases) by reacting with primary amines, or chalcones via Claisen-Schmidt condensation.

Significance in Medicinal Chemistry

The THF-thiophene scaffold is particularly compelling for drug discovery. Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][7][10] The discovery of a thiophene-based Ebola virus entry inhibitor highlights the scaffold's potential in developing novel antiviral agents.[7] Furthermore, the established role of the THF ring in enhancing the potency of HIV protease inhibitors provides a strong rationale for exploring this combined scaffold in similar enzymatic targets.[3]

Caption: Role as a scaffold for diverse derivatives.

Safety, Handling, and Storage

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde should be handled in a well-ventilated fume hood, with standard personal protective equipment (gloves, safety glasses, lab coat). It is listed as an irritant to the eyes, respiratory system, and skin.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, ideally at 0-8°C as recommended by suppliers.[4]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[12]

Conclusion

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is more than just a chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its structure, combining the biologically significant thiophene and tetrahydrofuran rings with a synthetically versatile aldehyde handle, provides researchers with a powerful tool for constructing novel molecular architectures. The well-established synthetic routes for its preparation and the predictable reactivity of its functional groups make it an accessible and valuable building block for developing next-generation therapeutics and functional materials.

References

-

PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S. National Center for Biotechnology Information. [Link]

-

Al-Masoudi, N. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14707-14721. [Link]

-

Abedinifar, F., et al. (2021). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. ResearchGate. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

- Google Patents. (2012). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

ChemBK. THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-74. [Link]

-

Pardo, J., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(19), 14382-14402. [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-46. [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Thermo Scientific Alfa Aesar. Thiophene-2-carboxaldehyde, 98+%. [Link]

-

ResearchGate. Structures of selected drugs containing THF ring. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]

-

Mohtat, B., et al. (2009). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. E-Journal of Chemistry, 6(S1), S417-S422. [Link]

-

SpectraBase. Thiophene-2,5-dicarbaldehyde. [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde for Novel Materials. [Link]

-

Al-Ghorbani, M., et al. (2022). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chembk.com [chembk.com]

- 12. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

A Technical Guide to the Spectral Analysis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related compounds to provide a robust predictive framework for its characterization by mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structural verification.

Molecular Structure and Properties

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde possesses a molecular formula of C₉H₁₀O₂S and a molecular weight of approximately 182.24 g/mol .[1] The structure consists of a thiophene-2-carbaldehyde core substituted at the 5-position with a tetrahydrofuran-2-yl group. The presence of both aromatic and saturated heterocyclic rings, along with a reactive aldehyde functionality, gives rise to a unique spectral fingerprint.

Caption: Molecular Formula and Weight

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, we can anticipate the following:

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 182. This corresponds to the exact mass of the molecule.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the relative stabilities of the resulting cations. The most probable fragmentations include:

-

Loss of the tetrahydrofuranyl group: Cleavage of the C-C bond between the thiophene and tetrahydrofuran rings would result in a fragment at m/z 111, corresponding to the thiophene-2-carbaldehyde cation. This is a very stable fragment and is expected to be a major peak. The mass spectrum of thiophene-2-carbaldehyde itself shows a strong molecular ion peak at m/z 112 and a base peak at m/z 111, corresponding to the loss of a hydrogen atom.[2]

-

Loss of the aldehyde group: Cleavage of the C-CHO bond would lead to a fragment at m/z 153.

-

Fragmentation of the tetrahydrofuran ring: The tetrahydrofuran ring can undergo characteristic fragmentation, including the loss of ethylene (C₂H₄) to give a fragment at m/z 154, or the loss of a CHO group to give a fragment at m/z 153.

-

Caption: Predicted MS Fragmentation Pathway

Table 1: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 182 | Molecular Ion [M]⁺˙ |

| 154 | [M - C₂H₄]⁺˙ |

| 153 | [M - CHO]⁺ |

| 111 | [C₅H₃OS]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is expected to exhibit several characteristic absorption bands.

-

Aldehyde C-H Stretch: A pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted to appear in the range of 1660-1680 cm⁻¹. For the parent compound, thiophene-2-carbaldehyde, this peak is observed at 1665 cm⁻¹.[3] The conjugation with the thiophene ring lowers the frequency from that of a typical aliphatic aldehyde.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹, likely around 3100 cm⁻¹, will be due to the C-H stretching vibrations of the thiophene ring.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the tetrahydrofuran ring will appear as strong bands in the region of 2850-2960 cm⁻¹.

-

C-O-C Stretch: A strong band corresponding to the ether linkage in the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region. Studies on tetrahydrofuran and its derivatives confirm absorptions in this range.[4]

-

Thiophene Ring Vibrations: The C=C stretching vibrations within the thiophene ring will give rise to medium intensity bands in the 1400-1550 cm⁻¹ range. A strong band characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring is expected around 810 cm⁻¹.

Table 2: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene) |

| 2960-2850 | Strong | Aliphatic C-H Stretch (Tetrahydrofuran) |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch |

| 1680-1660 | Strong | Carbonyl (C=O) Stretch (Aldehyde) |

| 1550-1400 | Medium | C=C Stretch (Thiophene Ring) |

| 1150-1050 | Strong | C-O-C Stretch (Ether) |

| ~810 | Strong | C-H Out-of-Plane Bend (2,5-disubstituted thiophene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the different protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are as follows:

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm. For 5-methyl-2-thiophenecarboxaldehyde, this proton appears at 9.80 ppm.

-

Thiophene Protons: Two doublets are expected for the protons on the thiophene ring. The proton at the 3-position (adjacent to the aldehyde) will be more deshielded and is predicted to appear around δ 7.6-7.8 ppm. The proton at the 4-position will be further upfield, likely in the range of δ 7.0-7.2 ppm.

-

Tetrahydrofuran Protons:

-

The proton at the 2-position of the tetrahydrofuran ring (methine proton, -CH-) will be the most downfield of the THF protons due to its proximity to both the oxygen atom and the thiophene ring. It is expected to appear as a multiplet (likely a triplet or doublet of doublets) around δ 5.2-5.5 ppm.

-

The protons at the 5-position (-OCH₂-) will be deshielded by the adjacent oxygen and are expected as a multiplet around δ 3.9-4.2 ppm.

-

The protons at the 3- and 4-positions (-CH₂CH₂-) will be the most upfield, appearing as multiplets in the range of δ 1.8-2.2 ppm.

-

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.6-7.8 | Doublet | 1H | Thiophene proton (H3) |

| 7.0-7.2 | Doublet | 1H | Thiophene proton (H4) |

| 5.2-5.5 | Multiplet | 1H | Tetrahydrofuran proton (H2') |

| 3.9-4.2 | Multiplet | 2H | Tetrahydrofuran protons (H5') |

| 1.8-2.2 | Multiplet | 4H | Tetrahydrofuran protons (H3' and H4') |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most downfield signal, expected around δ 180-185 ppm.

-

Thiophene Carbons: The carbon atoms of the thiophene ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the aldehyde group (C2) and the carbon attached to the tetrahydrofuran group (C5) will be the most downfield. The C3 and C4 carbons will be further upfield.

-

Tetrahydrofuran Carbons: The carbon atom at the 2-position (methine, -CH-) will be the most downfield of the THF carbons, expected around δ 75-80 ppm. The carbon at the 5-position (-OCH₂-) will be around δ 68-72 ppm. The carbons at the 3- and 4-positions (-CH₂CH₂-) will be the most upfield, in the range of δ 25-35 ppm.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 180-185 | Aldehyde Carbonyl (C=O) |

| 150-160 | Thiophene Carbon (C5) |

| 140-145 | Thiophene Carbon (C2) |

| 130-135 | Thiophene Carbon (C3) |

| 125-130 | Thiophene Carbon (C4) |

| 75-80 | Tetrahydrofuran Carbon (C2') |

| 68-72 | Tetrahydrofuran Carbon (C5') |

| 25-35 | Tetrahydrofuran Carbons (C3' and C4') |

Experimental Protocols: Synthesis

Caption: Proposed Synthetic Workflow

Step-by-Step Methodology:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Addition of Reagents: Add 2-(tributylstannyl)tetrahydrofuran (1.1 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Justification of Experimental Choices:

-

Stille Coupling: This palladium-catalyzed cross-coupling reaction is a well-established and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons, making it suitable for coupling the thiophene and tetrahydrofuran rings.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Stille couplings.

-

Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of reaction.

-

Workup: The potassium fluoride workup is essential for removing the tin byproducts as insoluble tributyltin fluoride, which can be easily filtered off.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. By leveraging data from structurally analogous compounds, we have established a comprehensive framework for the characterization of this molecule using MS, IR, and NMR spectroscopy. The provided synthetic protocol offers a viable route for its preparation. This information is intended to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery, enabling the confident identification and characterization of this and related compounds.

References

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Available at: [Link]

-

Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... - ResearchGate. Available at: [Link]

-

Thiophene-2-aldehyde - SpectraBase. Available at: [Link]

-

Thiophene-2-carboxaldehyde - Wikipedia. Available at: [Link]

-

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S - PubChem. Available at: [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. Available at: [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. Available at: [Link]

-

2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

- CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents.

-

Tetrahydrofuran - Wikipedia. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]

-

Synthesis and Computational Analysis of Uranium(III)-Pnictogen Bonds - ACS Publications. Available at: [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents - Semantic Scholar. Available at: [Link]

-

ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein - Semantic Scholar. Available at: [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]

-

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde - CD Bioparticles. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

Sources

- 1. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde solubility

An In-Depth Technical Guide to the Solubility of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive empirical solubility data in peer-reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a systematic approach to understanding and determining the solubility of this compound. The guide begins with an analysis of the molecule's structural attributes and physicochemical properties to theoretically predict its solubility behavior. It then provides detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility. By synthesizing theoretical principles with practical methodologies, this guide equips researchers with the necessary tools to effectively utilize 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in their research and development endeavors.

Introduction: The Scientific Imperative for Solubility Data

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a bifunctional heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, as well as in the development of advanced materials such as conductive polymers.[1] The utility of this, or any, compound in these applications is fundamentally governed by its solubility. In drug development, aqueous solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy.[2][3] For materials science, solubility in organic solvents is paramount for solution-based processing and fabrication of devices.[1]

This guide addresses the current information gap by providing a robust framework for both predicting and experimentally determining the solubility of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, thereby empowering researchers to unlock its full potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is the first step in predicting its solubility.[4][5][6] The chemical structure and key physicochemical properties of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde are presented below.

Caption: Chemical structure of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

Table 1: Physicochemical Properties of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | PubChem[4] |

| Molecular Weight | 182.24 g/mol | PubChem[4] |

| XLogP3 | 1.6 | PubChem[4] |

| Appearance | Liquid | Chem-Impex[1] |

Structural Analysis for Solubility Prediction

The solubility of an organic molecule is dictated by the balance of its polar and nonpolar components and its capacity for hydrogen bonding.

-

Thiophene Ring: The aromatic thiophene ring is relatively nonpolar and contributes to the molecule's lipophilicity.

-

Aldehyde Group (-CHO): The aldehyde is a polar functional group. The oxygen atom is a hydrogen bond acceptor, which can enhance solubility in polar protic solvents like water and alcohols.

-

Tetrahydrofuran (THF) Ring: The ether oxygen in the THF ring is also a hydrogen bond acceptor. The THF moiety, while largely nonpolar due to its carbon backbone, introduces some polarity.

The calculated XLogP3 value of 1.6 suggests that the compound is moderately lipophilic.[4] A positive LogP value indicates a preference for a nonpolar environment (like octanol) over a polar one (like water). This value, combined with the presence of hydrogen bond acceptors, allows us to make the following qualitative predictions:

-

Water: Expected to have low to moderate solubility. The hydrogen bond accepting capabilities of the aldehyde and ether oxygens will aid solubility, but the overall lipophilicity from the thiophene ring and the carbon backbone of the THF ring will limit it.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted. These solvents can act as hydrogen bond donors to the oxygen atoms of the solute, while their alkyl chains can interact favorably with the nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are polar and can engage in dipole-dipole interactions with the aldehyde group.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to good solubility is likely, driven by the lipophilic character of the thiophene and THF rings.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

-

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (as a pure solid or liquid)

-

Selected solvent(s) of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes for standard preparation

Workflow Diagram:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde to a glass vial. The key is to ensure there is undissolved compound visible throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is often adequate, but for comprehensive studies, samples can be taken at 24 and 48 hours to ensure the concentration has plateaued.

-

Sample Collection: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with the solvent as needed to fall within the linear range of a pre-established calibration curve. Analyze the sample using a suitable analytical method like HPLC-UV to determine the concentration.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature. The experiment should be performed in triplicate to ensure reproducibility.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of a compound. It is crucial to control and consider these during experimental design and data interpretation.

-

Temperature: The solubility of most solid organic compounds increases with temperature because the dissolution process is often endothermic (absorbs heat).[8][9] However, this relationship is not always linear and should be determined experimentally if temperature is a critical variable for an application.[10][11]

-

pH (for Aqueous Solubility): 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde does not possess strongly acidic or basic functional groups, so its aqueous solubility is expected to be largely independent of pH within the typical physiological range. However, at extreme pH values, chemical degradation could occur, which would affect the measurement.

-

Polymorphism: The crystalline form (polymorph) of a compound can have a significant impact on its solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested.

Data Summary and Interpretation

All experimentally determined solubility data should be meticulously recorded. A structured table is recommended for clarity and comparison.

Table 2: Experimental Solubility Data Template for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | [Enter Data] | [Enter Data] | Shake-Flask |

| PBS (pH 7.4) | 37 | [Enter Data] | [Enter Data] | Shake-Flask |

| Ethanol | 25 | [Enter Data] | [Enter Data] | Shake-Flask |

| DMSO | 25 | [Enter Data] | [Enter Data] | Shake-Flask |

| Acetonitrile | 25 | [Enter Data] | [Enter Data] | Shake-Flask |

| Toluene | 25 | [Enter Data] | [Enter Data] | Shake-Flask |

Conclusion

While specific solubility data for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not yet widely available, a combination of theoretical structural analysis and standardized experimental protocols provides a clear path forward for researchers. The molecule's structure suggests moderate lipophilicity with a capacity for hydrogen bonding, predicting good solubility in most organic solvents and limited solubility in water. For definitive, application-specific data, the shake-flask method remains the most reliable approach. By following the principles and protocols outlined in this guide, scientists and developers can accurately characterize the solubility of this versatile compound, a critical step in advancing its application in both life sciences and material innovation.

References

-

PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Dehghani, Z., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

-

ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

-

ResearchGate. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Semantic Scholar. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Slideshare. Solubility and its Importance.pptx. [Link]

-

Directing Actors. Effect of Temperature to the Solubility regarding Solids. [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

This guide provides a comprehensive technical overview of the heterocyclic compound 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will explore a robust synthetic pathway, detailed characterization protocols, and the potential applications of this valuable chemical intermediate.

Introduction and Strategic Importance

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is an organic compound featuring a thiophene ring substituted at the 2- and 5-positions with a formyl (aldehyde) group and a tetrahydrofuranyl (THF) group, respectively. Its structure, combining the aromatic, electron-rich thiophene core with a saturated THF moiety, makes it a compelling building block in medicinal chemistry and materials science.

The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and oxidations to form a carboxylic acid. The THF substituent can influence the molecule's solubility, polarity, and conformational properties, which are critical parameters in drug design. This unique combination of functional groups makes the title compound a high-value intermediate for synthesizing more complex molecular architectures.

Proposed Synthesis Methodology

While specific literature on the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not abundant, a chemically sound and efficient route can be designed based on well-established organic reactions. The most logical approach involves the formylation of a 2-substituted thiophene precursor, 2-(Tetrahydrofuran-2-yl)thiophene. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the C5 position (the vacant α-position) of 2-substituted thiophenes and its use of mild, readily available reagents.[1][2]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphoryl chloride, POCl₃). This electrophilic species then attacks the electron-rich thiophene ring to install the formyl group.[2][3][4]

The overall proposed synthetic workflow is outlined below.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system. Successful synthesis of the precursor in Step 1 and its subsequent formylation in Step 2, confirmed by the characterization methods in Section 3, will validate the procedure.

Step 1: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene

-

Rationale: This precursor can be synthesized via the lithiation of 2-bromothiophene followed by nucleophilic attack on 2,3-dihydrofuran. This is a standard method for introducing alkyl substituents onto aromatic rings.[5][6]

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromothiophene (10.0 g, 61.3 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 25.7 mL, 64.4 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add 2,3-dihydrofuran (5.16 g, 73.6 mmol) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Transfer the mixture to a separatory funnel, add diethyl ether (100 mL), and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(Tetrahydrofuran-2-yl)thiophene.

-

Step 2: Vilsmeier-Haack Formylation

-

Rationale: This reaction will regioselectively formylate the thiophene ring at the C5 position, which is the most electron-rich and sterically accessible position.

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an argon atmosphere, place anhydrous N,N-dimethylformamide (DMF, 30 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphoryl chloride (POCl₃, 10.3 g, 67.2 mmol) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 2-(Tetrahydrofuran-2-yl)thiophene (8.8 g, 57.1 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 2 hours. Monitor the reaction by TLC.

-

Cool the mixture back to 0 °C and carefully pour it onto 200 g of crushed ice.

-

Neutralize the solution by slowly adding a 3 M aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

-

Spectroscopic Analysis and Characterization (Predicted)

Confirmation of the final product's identity is achieved through a combination of spectroscopic methods. The following table summarizes the predicted data based on the known values for similar structures, such as thiophene-2-carbaldehyde.[7][8][9][10]

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ 9.8-9.9 (s, 1H)δ 7.7-7.8 (d, 1H, J ≈ 4.0 Hz)δ 7.1-7.2 (d, 1H, J ≈ 4.0 Hz)δ 5.2-5.3 (t, 1H, J ≈ 7.0 Hz)δ 4.0-4.1 (m, 1H)δ 3.9-4.0 (m, 1H)δ 2.1-2.4 (m, 3H)δ 1.9-2.1 (m, 1H) | Aldehyde proton (CHO).Thiophene H4 proton.Thiophene H3 proton.THF C2 methine proton.THF C5 methylene protons.THF C3 & C4 methylene protons. |

| ¹³C NMR | δ 182-184δ 155-157δ 143-145δ 136-138δ 127-129δ 78-80δ 68-70δ 33-35δ 25-27 | Aldehyde Carbonyl (C=O).Thiophene C5 (ipso-THF).Thiophene C2 (ipso-CHO).Thiophene C4.Thiophene C3.THF C2.THF C5.THF C3.THF C4. |

| FT-IR (cm⁻¹) | 2820, 27201660-16801400-15001050-1150 | C-H stretch of aldehyde (Fermi doublet).C=O stretch of conjugated aldehyde.C=C stretching of thiophene ring.C-O-C stretch of THF ring. |

| Mass Spec (EI) | M⁺ at m/z = 182.04 | Molecular ion peak corresponding to the formula C₉H₁₀O₂S. |

Chemical Reactivity and Potential Applications

The dual functionality of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde makes it a versatile synthetic intermediate.

Caption: Key reaction pathways for the title compound.

-

Reactions at the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, converted to various alkenes via the Wittig reaction, or used in reductive amination to build complex amine side-chains. These transformations are fundamental in pharmaceutical synthesis.

-

Reactions on the Thiophene Ring: The remaining C-H positions on the thiophene ring (positions 3 and 4) can undergo further electrophilic substitution, such as halogenation, although the existing substituents will influence the regioselectivity.

Potential Applications:

-

Drug Discovery: As an intermediate for synthesizing analogues of known thiophene-containing drugs, where the THF moiety can modulate pharmacokinetic properties.

-

Agrochemicals: The thiophene scaffold is present in some fungicides and insecticides.

-

Materials Science: Thiophene derivatives are precursors to conducting polymers (polythiophenes). The THF group could be used to tune the solubility and processing properties of such materials.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Specific toxicological data for this compound is not available. Treat as a potentially harmful chemical. Aldehydes can be irritants to the skin, eyes, and respiratory system.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.

References

Click to expand

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).

-

Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. Retrieved from [Link]

-

Thiophene-2-aldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Thiophene-2-aldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. (2014). ResearchGate. Retrieved from [Link]

-

Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thiophene, 2-formyl-2,3-dihydro-. (n.d.). PubChem. Retrieved from [Link]

- Review Article on Vilsmeier-Haack Reaction. (n.d.).

- Supporting Information. (n.d.).

-

Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. (n.d.). ResearchGate. Retrieved from [Link]

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.

-

2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

- Lata, S. (n.d.). Lithiation-substitution of N, N-dimethylphenethyl amine entrenched scaffolds as a heterocyclic or open chain moiety.

-

2-Thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: Synthesis, Properties, and Applications

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores and functional moieties into a single molecular entity is a cornerstone of innovation. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde emerges as a compelling example of such a hybrid structure, marrying the aromatic, electron-rich nature of the thiophene ring with the versatile, non-aromatic tetrahydrofuran scaffold. This guide provides a comprehensive technical overview of this compound, from its synthetic origins and chemical rationale to its practical applications for researchers, scientists, and professionals in drug development.

Foundational Chemistry: The Thiophene and Tetrahydrofuran Moieties

To appreciate the significance of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, it is essential to understand the individual contributions of its constituent parts.

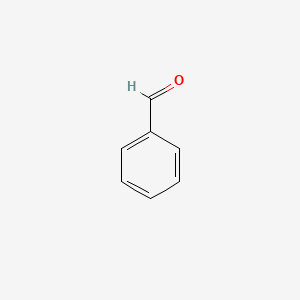

1.1 The Thiophene Ring: A Privileged Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as a "privileged" structure in drug discovery.[1] Its journey began in 1882 when Viktor Meyer discovered it as a contaminant in benzene.[2] The thiophene ring is a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule, potentially improving potency, selectivity, and pharmacokinetic properties.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

1.2 The Tetrahydrofuran Ring: A Versatile Solvent and Structural Element

Tetrahydrofuran (THF) is a cyclic ether widely utilized as a polar aprotic solvent in organic synthesis.[4] Beyond its role as a solvent, the tetrahydrofuran ring is a common structural motif in natural products and synthetic molecules with diverse biological activities. Its flexibility and ability to engage in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4]

The combination of these two rings in 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde creates a molecule with a unique electronic and steric profile, offering multiple avenues for further chemical modification.

Synthesis and Discovery: A Modern Approach to a Key Intermediate

While the precise historical "discovery" of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating complex heterocyclic systems. The synthesis of this molecule can be logically approached through a two-stage process: the coupling of the thiophene and tetrahydrofuran rings, followed by the introduction of the aldehyde functionality.

A plausible and efficient synthetic strategy involves a cross-coupling reaction to form the C-C bond between the two heterocyclic systems, followed by a formylation step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.

Figure 1: A plausible two-stage synthetic workflow for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic rings like thiophene.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) with high regioselectivity at the C5 position of the 2-substituted thiophene ring.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [7] |

| Molecular Weight | 182.24 g/mol | [7] |

| CAS Number | 915919-80-1 | [7] |

| IUPAC Name | 5-(oxolan-2-yl)thiophene-2-carbaldehyde | [7] |

| Appearance | Expected to be a solid or oil | - |

| Purity | Typically ≥95% (as supplied by vendors) | [8] |

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, around 9.8-10.0 ppm), two distinct doublets for the protons on the thiophene ring (in the aromatic region, likely between 7.0-8.0 ppm), and a series of multiplets for the protons of the tetrahydrofuran ring.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end (around 180-185 ppm), four signals in the aromatic region for the thiophene carbons, and four signals for the carbons of the tetrahydrofuran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the region of 1660-1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic moieties, and C-O stretching of the ether in the tetrahydrofuran ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.24 g/mol ).

Applications in Drug Discovery and Materials Science

The unique hybrid structure of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in both pharmaceuticals and materials science.[8]

4.1 As a Precursor in Medicinal Chemistry

The aldehyde group is a versatile functional handle that can be readily converted into a wide array of other functionalities, including amines, alcohols, carboxylic acids, and various heterocyclic systems. This allows for the incorporation of the 5-(tetrahydrofuran-2-yl)thiophene moiety into larger, more complex drug candidates. The combination of the thiophene and tetrahydrofuran rings can influence the solubility, metabolic stability, and receptor-binding properties of the final compound.

4.2 As a Building Block in Materials Science

Thiophene-containing molecules are of great interest in the field of organic electronics due to their ability to form conjugated systems that can transport charge. The aldehyde functionality of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde allows for its use as a monomer in the synthesis of conjugated polymers and covalent organic frameworks (COFs).[9] These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Experimental Protocol: A Representative Synthesis

The following is a representative, two-step protocol for the synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene via Suzuki-Miyaura Coupling

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.

-

Reagents and Equipment:

-

2-Bromothiophene

-

Tetrahydrofuran-2-ylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment

-

-

Procedure:

-

To a round-bottom flask, add 2-bromothiophene (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-(tetrahydrofuran-2-yl)thiophene.

-

Step 2: Formylation of 2-(Tetrahydrofuran-2-yl)thiophene via Vilsmeier-Haack Reaction

Figure 3: Experimental workflow for the Vilsmeier-Haack formylation step.

-

Reagents and Equipment:

-

2-(Tetrahydrofuran-2-yl)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloroethane (or other suitable solvent)

-

Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle

-

Standard workup and purification equipment

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool DMF in an ice bath.

-

Slowly add POCl₃ (1.1 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Slowly add a solution of 2-(tetrahydrofuran-2-yl)thiophene (1.0 eq) in dichloroethane to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate.

-